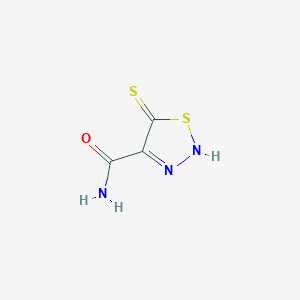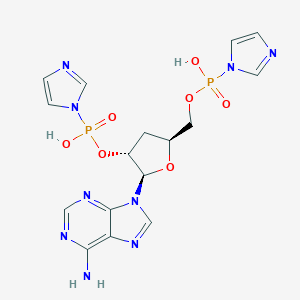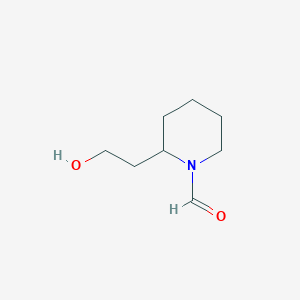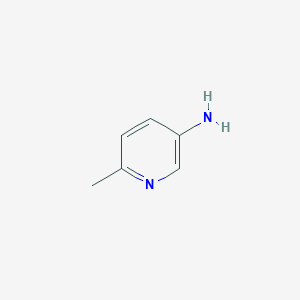![molecular formula C10H10N2O4S2 B047517 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-76-3](/img/structure/B47517.png)
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the scavenging of free radicals. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to scavenge free radicals, which are molecules that can cause damage to cells and tissues.
生化和生理效应
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In animal studies, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to reduce inflammation and oxidative stress in the liver and kidneys. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to have herbicidal activity, inhibiting the growth of certain plant species.
实验室实验的优点和局限性
One advantage of using 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is that it is relatively easy to synthesize and purify. 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, one limitation of using 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is the development of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide-based herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide and its potential applications in environmental science.
In conclusion, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide may lead to the development of new drugs, herbicides, and environmental remediation methods.
合成方法
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized via a multi-step reaction process. The starting material is 2-mercapto benzoic acid, which is converted to 2-chloro benzoic acid through the reaction with thionyl chloride. The 2-chloro benzoic acid is then reacted with 2-amino-6-methyl-1,3-benzothiazole to form the intermediate product. The intermediate product is then reacted with sodium chloroacetate to form 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide.
科学研究应用
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as arthritis and cancer. In agriculture, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied as a potential herbicide due to its ability to inhibit plant growth. In environmental science, 3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in water treatment due to its ability to remove heavy metals from water.
属性
CAS 编号 |
114260-76-3 |
|---|---|
产品名称 |
3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C10H10N2O4S2 |
分子量 |
286.3 g/mol |
IUPAC 名称 |
2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O4S2/c1-6-2-3-8-7(4-6)11-10(12-18(8,15)16)17-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
SDMVNPIQHJZRDG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
规范 SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)


![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)




